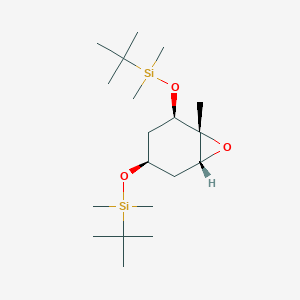

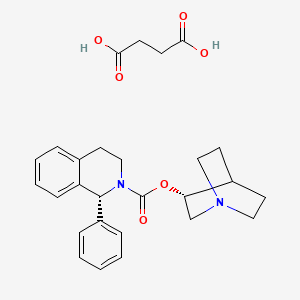

![molecular formula C₁₁H₁₂N₂O₄ B1147478 2-氨基-3-[(3S)-3-羟基-2-氧代-1H-吲哚-3-基]丙酸 CAS No. 184955-21-3](/img/structure/B1147478.png)

2-氨基-3-[(3S)-3-羟基-2-氧代-1H-吲哚-3-基]丙酸

描述

Synthesis Analysis

The synthesis of this compound involves refluxing it in acetic acid, resulting in colorless single crystals suitable for X-ray analysis. This process plays a crucial role in determining its structure and potential applications in various fields, including pharmaceuticals and food industries, due to its significant role in methylation, detoxication, and antioxidation (Jian Li, Zunjun Liang, X. Tai, 2009).

Molecular Structure Analysis

The molecular structure, as elucidated through crystallography, reveals that the indole ring is essentially planar, which is stabilized by hydrogen bonds. This structural insight is critical for understanding the compound's interaction with biological systems and its stability in various conditions (Jian Li, Zunjun Liang, X. Tai, 2009).

Chemical Reactions and Properties

The reactivity of this compound has been explored through its engagement in amine-induced rearrangements. This highlights its versatility in forming various chemical structures, including α-substituted indole-3-acetic acids and β-substituted tryptamines, showcasing the compound's potential as a precursor for diverse synthetic pathways (J. P. Sanchez, R. Parcell, 1990).

Physical Properties Analysis

Its physical properties, including crystal structure and hydrogen bonding patterns, have been detailed, offering insights into its solubility, stability, and interaction with other molecules. Such properties are crucial for its application in material science and drug formulation (Kai Di, 2010).

Chemical Properties Analysis

Investigations into the compound's chemical behavior, particularly regarding its synthesis and reactivity, underscore its role in the synthesis of biologically active molecules and its chemical versatility. This includes its utility in constructing complex molecular architectures, which could be instrumental in developing new pharmaceuticals or chemical probes (T. Kitagawa, D. Khandmaa, Ayumi Fukumoto, M. Asada, 2004).

科学研究应用

抗微生物活性

Radhakrishnan等人(2020年)对来自色氨酸的席夫碱进行的研究,包括2-氨基-3-[(3S)-3-羟基-2-氧代-1H-吲哚-3-基]丙酸,展示了显著的抗微生物活性。这些席夫碱经合成后,使用Kirby Bauer琼脂孔扩散法测试了它们的抗微生物效力,显示出显著的抗菌和抗真菌特性。这表明在开发抗微生物剂(Radhakrishnan, Balakrishnan, & Selvaraj, 2020)方面具有潜在应用。

药物设计的结构分析

Li等人(2009年)在一项研究中分析了该化合物的分子结构,为其在制药应用中的潜力提供了宝贵的见解。详细介绍了2-氨基-3-[(3S)-3-羟基-2-氧代-1H-吲哚-3-基]丙酸的晶体结构,突出了其平面吲哚环和氢键相互作用。这些结构特征对于理解该化合物在分子水平上的相互作用至关重要,可能有助于药物设计(Li, Liang, & Tai, 2009)。

腐蚀抑制

Vikneshvaran和Velmathi(2019年)研究了来自色氨酸的席夫碱,包括这种化合物,对其在抑制碳钢在酸性环境中腐蚀方面的潜力。研究表明,这些化合物通过在钢表面吸附,可以显著减少腐蚀,暗示了它们在工业和工程领域的应用(Vikneshvaran & Velmathi, 2019)。

重金属离子的去除

Balakrishnan和Radhakrishnan(2020年)利用来自色氨酸的席夫碱合成导电聚合物,用于去除汞离子。该研究突出了这些聚合物在吸附和去除溶液中的重金属离子方面的有效用途,表明在水净化和污染控制方面具有潜在的环境应用(Balakrishnan & Radhakrishnan, 2020)。

属性

IUPAC Name |

2-amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c12-7(9(14)15)5-11(17)6-3-1-2-4-8(6)13-10(11)16/h1-4,7,17H,5,12H2,(H,13,16)(H,14,15)/t7?,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRCOYDQHJWPQZ-QRIDDKLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)(CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)[C@](C(=O)N2)(CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dioxindolyl-l-alanine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。